molecular formula C9H13NTe B14316937 N,N-Dimethyl-4-(methyltellanyl)aniline CAS No. 105404-95-3

N,N-Dimethyl-4-(methyltellanyl)aniline

Cat. No.: B14316937
CAS No.: 105404-95-3
M. Wt: 262.8 g/mol
InChI Key: DATFGCZOCOXSCS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(methyltellanyl)aniline is an organotellurium compound featuring a dimethylamino group and a methyltellanyl substituent on the para position of an aniline core. The methyltellanyl group introduces a heavy chalcogen (tellurium), which is expected to influence electronic characteristics, redox behavior, and intermolecular interactions compared to lighter analogs (e.g., sulfur or oxygen derivatives) . Organotellurium compounds are of interest in materials science and catalysis due to their unique electronic properties and photostability .

Properties

CAS No.

105404-95-3

Molecular Formula

C9H13NTe

Molecular Weight

262.8 g/mol

IUPAC Name

N,N-dimethyl-4-methyltellanylaniline

InChI

InChI=1S/C9H13NTe/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3

InChI Key

DATFGCZOCOXSCS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Te]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-4-(methyltellanyl)aniline can be synthesized through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

C6H5NH2+2CH3OHC6H5N(CH3)2+2H2OC_6H_5NH_2 + 2CH_3OH \rightarrow C_6H_5N(CH_3)_2 + 2H_2O C6​H5​NH2​+2CH3​OH→C6​H5​N(CH3​)2​+2H2​O

Alternatively, dimethyl ether can be used as the methylating agent .

Industrial Production Methods

Industrial production of this compound typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(methyltellanyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl_3) or ferric chloride (FeCl_3).

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aniline compounds.

Scientific Research Applications

N,N-Dimethyl-4-(methyltellanyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(methyltellanyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methyltellanyl group can engage in unique tellurium-based interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Table 1: Key Substituents and Optical Properties of N,N-Dimethylaniline Derivatives

Compound Name Substituent Fluorescence Quantum Yield (ΦF) Key Spectral Features Reference
N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline Pyrimidoindazol group 0.068 Λmax(abs) = 405 nm, Λmax(em) = 480 nm
N,N-Dimethyl-4-(naphthalen-1-ylethynyl)aniline Naphthalene-ethynyl group Not reported Solvatochromic shifts in polar solvents
N,N-Dimethyl-4-[(trimethylsilyl)ethynyl]aniline Trimethylsilyl-ethynyl group Not reported Enhanced π-conjugation
N,N-Dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline 1,2,3-Triazole group Not reported Absorption bands in UV-vis range

Key Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups : The pyrimidoindazol substituent (electron-deficient) in compound 4e reduces fluorescence quantum yield (ΦF = 0.068) compared to simpler aromatic systems, likely due to intramolecular charge transfer . In contrast, ethynyl-linked aromatic hydrocarbons (e.g., naphthalene) enhance solvatochromism, with excited-state dipole moments increasing in polar solvents .
  • Heavy Atom Effect : Tellurium’s polarizability and spin-orbit coupling in the methyltellanyl group could quench fluorescence compared to sulfur analogs (e.g., N,N-Dimethyl-4-[(phenylthio)methyl]aniline), which exhibit lower electronic perturbation .

Structural and Spectroscopic Comparisons

Key Findings :

  • Substituent Steric Effects : Bulky groups like the trimethylsilyl-ethynyl moiety in induce conformational rigidity, as seen in sharp NMR signals (e.g., δ 4.19 ppm for silyl-d3 derivatives) .
  • Synthetic Accessibility : Palladium-catalyzed methods (e.g., hydroarylation in ) and iododestannylation (e.g., for radioiodinated compounds in ) highlight the versatility of cross-coupling strategies for functionalizing the aniline core .

Solvatochromism and Solvent Interactions

N,N-Dimethyl-4-(naphthalen-1-ylethynyl)aniline exhibits pronounced solvatochromism, with absorption and emission maxima shifting in protic solvents (e.g., methanol) due to hydrogen bonding. The excited-state dipole moment (Δμ = 7.5 D) exceeds the ground state, indicating significant charge redistribution . In contrast, sulfur analogs like N,N-Dimethyl-4-[(phenylthio)methyl]aniline show weaker solvent dependence due to reduced polarity of the thioether group .

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